3-phenyl-2H-azirine-2-carboxamide
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Overview
Description
3-phenyl-2H-azirine-2-carboxamide is a heterocyclic compound that belongs to the class of azirines Azirines are three-membered nitrogen-containing rings that are known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2H-azirine-2-carboxamide can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oximes to azirines.
Decomposition of Vinyl Azides: This method involves the thermolysis or photolysis of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine precursors can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and cyclization to form azirines.
Industrial Production Methods
Chemical Reactions Analysis
3-phenyl-2H-azirine-2-carboxamide undergoes various chemical reactions due to its strained ring structure and electrophilic nature:
Addition Reactions: The azirine ring can react with nucleophiles such as thiols.
Oxidative Cyclodimerization: This reaction can be promoted by triethylamine, leading to the formation of pyrimidines.
Substitution Reactions: The azirine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different heterocyclic compounds.
Scientific Research Applications
3-phenyl-2H-azirine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Azirines, including this compound, are studied for their potential biological activities.
Bioconjugation: This compound can be used for chemoselective modification of carboxyl groups in proteins under both in vitro and in situ conditions.
Antimicrobial Activity: Azirine derivatives have shown antibacterial activity against various pathogens, making them potential candidates for antibiotic development.
Mechanism of Action
The mechanism of action of 3-phenyl-2H-azirine-2-carboxamide involves its electrophilic azirine ring, which can react with nucleophilic amino acid residues in proteins. This interaction can lead to covalent modification of proteins, affecting their function and activity . The compound’s ability to act as a Michael acceptor allows it to target specific molecular pathways and proteins involved in various biological processes.
Comparison with Similar Compounds
3-phenyl-2H-azirine-2-carboxamide can be compared with other azirine derivatives such as:
3-methyl-2H-azirine-2-carboxylic acid (azirinomycin): Known for its antibacterial activity.
3-aryl-2H-azirine-2-carboxylates: These compounds are also studied for their biological activities and synthetic applications.
Long-chain azirines: Such as ®-dysidazirine, which resemble sphingosine and can act as antimetabolites.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-phenyl-2H-azirine-2-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,8H,(H2,10,12) |
InChI Key |
YTIACUPRBWSAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC2C(=O)N |
Origin of Product |
United States |
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